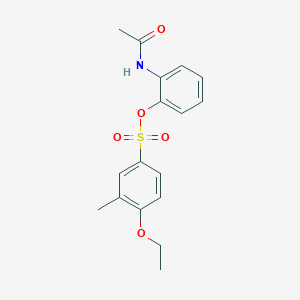
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate, also known as AEBSF, is a serine protease inhibitor widely used in biochemical and biological research. It is a white crystalline powder that is soluble in water and has a molecular weight of 313.38 g/mol. AEBSF is a derivative of 4-aminobenzenesulfonamide and is commonly used to inhibit serine proteases in cell lysates, biological fluids, and tissue extracts.
Mecanismo De Acción
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue in the catalytic triad. This prevents the protease from cleaving peptide bonds and inhibits its activity. 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, plasmin, and kallikrein.
Biochemical and Physiological Effects:
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has been used to study the role of serine proteases in a wide range of biological processes, including blood coagulation, fibrinolysis, inflammation, and cell signaling. It has been shown to inhibit the activity of serine proteases involved in these processes and has been used to elucidate their mechanism of action. 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has also been used to study the role of serine proteases in disease states, such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is a widely used serine protease inhibitor that has several advantages for lab experiments. It is stable in solution and can be stored at room temperature for extended periods. It is also relatively inexpensive compared to other serine protease inhibitors. However, 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has some limitations, including its irreversible binding to serine proteases, which can limit its use in some experiments. Additionally, 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate can inhibit other enzymes, such as cysteine proteases, at high concentrations, which can lead to nonspecific effects.
Direcciones Futuras
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has several potential future directions for research. One area of interest is the development of more selective serine protease inhibitors that can target specific enzymes or pathways. Another area of interest is the use of 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate in drug discovery, as serine proteases are important drug targets for a wide range of diseases. Additionally, 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate could be used in the development of diagnostic assays for serine protease activity in biological samples.
Métodos De Síntesis
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate can be synthesized using a multistep process starting from 4-aminobenzenesulfonamide. The first step involves the reaction of 4-aminobenzenesulfonamide with ethyl 4-bromobutyrate in the presence of sodium hydride to form ethyl 4-(4-aminophenylsulfonamido)butyrate. This intermediate is then reacted with 3-methylbenzene-1-sulfonyl chloride in the presence of triethylamine to form 2-acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate.
Aplicaciones Científicas De Investigación
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is widely used in biochemical and biological research as a serine protease inhibitor. Serine proteases are a family of enzymes that play a crucial role in a wide range of biological processes, including blood coagulation, fibrinolysis, inflammation, and cell signaling. 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme, thereby preventing the cleavage of peptide bonds.
Propiedades
IUPAC Name |
(2-acetamidophenyl) 4-ethoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-22-16-10-9-14(11-12(16)2)24(20,21)23-17-8-6-5-7-15(17)18-13(3)19/h5-11H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYLUNZUEUKIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
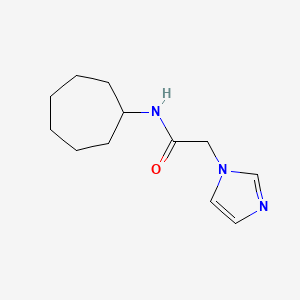
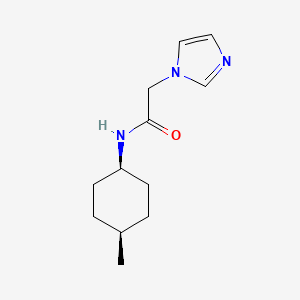
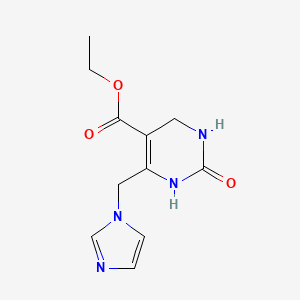
![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
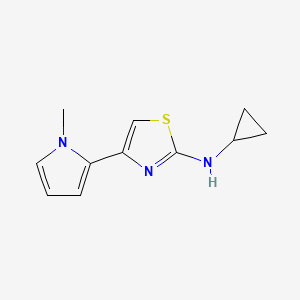
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)
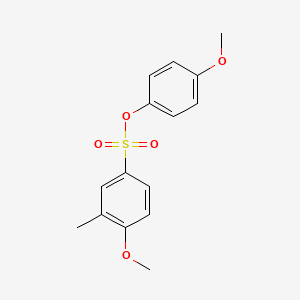
![2-(furan-2-yl)-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7496653.png)
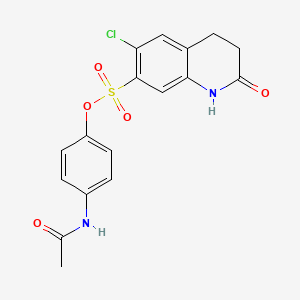
![3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7496673.png)